1-Amino-3-(2-methoxyphenoxy)propan-2-ol
Overview
Description
“1-Amino-3-(2-methoxyphenoxy)propan-2-ol” is a chemical compound with the molecular formula C10H15NO3 and a molecular weight of 197.23 . It is also known by its CAS number 63257-76-1 .
Molecular Structure Analysis
The molecular structure of “1-Amino-3-(2-methoxyphenoxy)propan-2-ol” consists of 10 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The structure can be represented by the SMILES notation: COC1=CC=CC=C1OCC(CN)O .Physical And Chemical Properties Analysis
“1-Amino-3-(2-methoxyphenoxy)propan-2-ol” has a melting point of 107-108.5 °C and a boiling point of 172-178 °C under a pressure of 0.1 Torr . Its density is predicted to be 1.146±0.06 g/cm3, and it has a predicted pKa of 11.95±0.35 .Scientific Research Applications
Proteomics Research
1-Amino-3-(2-methoxyphenoxy)propan-2-ol: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a specialty product for proteomics research due to its unique properties .
Pharmaceutical Impurity Standard
This compound serves as a pharmaceutical impurity standard. It’s used in the quality control and validation processes during drug development to ensure that the final product is free of unwanted impurities .
Biochemical Research
In biochemical research, 1-Amino-3-(2-methoxyphenoxy)propan-2-ol is used for studying biochemical processes and reactions, especially those involving enzymes and other proteins .
Chemical Synthesis
The compound finds application in chemical synthesis where it may be used as a building block or intermediate in the synthesis of more complex molecules .
Material Science
In material science, researchers may explore the use of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol in the development of new materials with potential applications in various industries .
Chromatography
Due to its unique structure, this compound can be used in chromatography as a standard or reference compound to help identify and quantify other substances .
Analytical Chemistry
In analytical chemistry, 1-Amino-3-(2-methoxyphenoxy)propan-2-ol is used for method development and calibration of analytical instruments .
Educational Research
Lastly, this compound is used in educational settings, such as university research labs, to teach students about chemical properties and reactions .
Safety and Hazards
properties
IUPAC Name |
1-amino-3-(2-methoxyphenoxy)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-13-9-4-2-3-5-10(9)14-7-8(12)6-11/h2-5,8,12H,6-7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUURBCAOIUVUIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389152 | |
Record name | 1-amino-3-(2-methoxyphenoxy)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70389152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-(2-methoxyphenoxy)propan-2-ol | |
CAS RN |
63257-76-1 | |
Record name | 1-amino-3-(2-methoxyphenoxy)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70389152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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